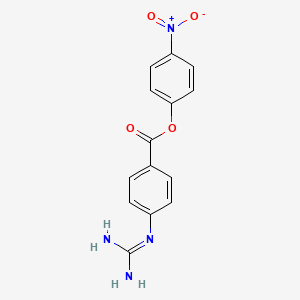

4-Nitrophenyl 4-guanidinobenzoate

Overview

Description

4-Nitrophenyl 4-guanidinobenzoate (NPGB) is a synthetic aryl ester compound characterized by a 4-nitrophenyl leaving group and a 4-guanidinobenzoate acylating moiety. Its molecular structure enables it to act as a mechanism-based inhibitor, covalently modifying the active sites of serine proteases such as trypsin, acrosin, and kallikrein . NPGB is widely employed in biochemical research for active-site titration of proteolytic enzymes due to its rapid and irreversible binding kinetics . Notably, NPGB exhibits potent inhibition of sperm acrosin, a critical enzyme in fertilization, making it a lead compound for nonhormonal contraceptive development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-guanidinobenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-guanidinobenzoic acid and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 4-Guanidinobenzoic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl 4-guanidinobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Assays

The compound serves as a substrate in enzymatic assays to study the kinetics of proteases such as trypsin and acrosin. Its hydrolysis leads to the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Inhibition Studies

4-Nitrophenyl 4-guanidinobenzoate is an effective inhibitor of various enzymes:

- Acrosin : It has been shown to inhibit acrosin activity in spermatozoa, indicating potential applications in fertility research and contraceptive development .

- Phenoloxidase : The compound delays the hardening of chorionic membranes in embryos by inhibiting phenoloxidase activity, which may have implications for developmental biology.

Medicinal Chemistry

Research indicates that compounds similar to this compound can serve as lead compounds for developing protease inhibitors that are crucial in treating diseases associated with abnormal protease activity, such as certain cancers and viral infections .

In Vitro Fertilization Studies

Research has demonstrated that this compound effectively inhibits acrosin during in vitro fertilization processes. Studies indicated that varying concentrations of the compound could significantly affect fertilization rates by modulating acrosin activity .

Enzyme Kinetics Studies

Kinetic studies have shown that this compound is a potent inhibitor compared to other known inhibitors like benzamidine. The binding affinity and inhibition kinetics have been characterized using various substrate concentrations, providing insights into its potential therapeutic uses .

Mechanism of Action

4-Nitrophenyl 4-guanidinobenzoate acts as a substrate for trypsin and other proteases. It binds to the active site of the enzyme, where it undergoes hydrolysis, releasing 4-nitrophenol. The release of 4-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The compound also inhibits phenoloxidase enzyme, delaying the hardening of the chorionic membrane in embryos .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The inhibitory activity, specificity, and applications of NPGB can be contextualized by comparing it to related aryl esters and guanidinobenzoate derivatives. Below is a detailed analysis:

Aryl 4-Guanidinobenzoate Derivatives

A series of 24 aryl 4-guanidinobenzoates were synthesized to evaluate their acrosin and trypsin inhibitory activities . Key findings include:

- Potency Variability : Inhibitory efficacy varied by three orders of magnitude, with NPGB (IC₅₀ = 0.1 µM for acrosin) ranking among the most potent. Derivatives with electron-withdrawing substituents (e.g., nitro groups) showed enhanced activity, while bulky substituents reduced binding efficiency .

- Specificity: NPGB exhibited minimal selectivity between human acrosin and trypsin (IC₅₀ ratio ~1.2), whereas derivatives like 4-chlorophenyl 4-guanidinobenzoate demonstrated slight acrosin preference (IC₅₀ ratio ~3.5) .

- Toxicity: NPGB and its analogs displayed lower acute toxicity in mice (LD₅₀ > 500 mg/kg) compared to nonoxynol-9 (LD₅₀ = 150 mg/kg), highlighting their safety profile for contraceptive applications .

4-Methylumbelliferyl 4-Guanidinobenzoate (MUGB)

MUGB shares the same acylating moiety as NPGB but incorporates a fluorescent 4-methylumbelliferyl leaving group .

- Kinetic Utility : MUGB enables real-time monitoring of enzyme activity via fluorescence, unlike NPGB’s absorbance-based detection. This property facilitates detailed kinetic studies, such as resolving biphasic burst phases in trypsin catalysis .

- Enzyme Compatibility : Both NPGB and MUGB bind irreversibly to serine proteases, but MUGB’s fluorescence allows detection of intermediate states (e.g., acylation vs. deacylation) in mutant enzymes like R193G trypsin .

4-Nitrophenyl 4-Nitrobenzoate

This compound (CAS 1037-31-6) replaces the guanidino group of NPGB with a nitro substituent .

- Functional Differences: The absence of the guanidino group eliminates protease inhibitory activity, as this moiety is critical for mimicking arginine side chains in substrate recognition .

- Structural Insight : Despite structural similarity, the nitro group disrupts hydrogen bonding with protease active sites, rendering it inactive in enzymatic assays .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzyme Kinetics: NPGB’s biphasic burst phase in trypsin catalysis suggests a reversible binding step followed by irreversible acylation, a mechanism shared with MUGB but distinct from non-guanidinobenzoate inhibitors .

- Mutagenesis Studies: Substitutions in protease active sites (e.g., K698 in miniplasmin) alter NPGB binding efficiency, underscoring the importance of electrostatic interactions between the guanidino group and enzyme residues .

- Therapeutic Potential: NPGB’s low toxicity and high potency position it as a superior candidate to nonoxynol-9 for vaginal contraceptives, though further specificity optimization is needed .

Biological Activity

4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is a compound known for its significant biological activity, particularly as an inhibitor of various proteases. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

Overview of this compound

This compound is a synthetic compound that serves as a substrate for trypsin and acts as a protease inhibitor. It is soluble in formic acid and exhibits unique properties that make it suitable for spectrophotometric assays and enzyme kinetics studies .

Target Enzymes:

- Phenoloxidase: The primary target of pNPGB is the phenoloxidase enzyme, which plays a crucial role in melanin biosynthesis. Inhibition of this enzyme delays the hardening of the chorionic membrane in embryos.

- Acrosin: pNPGB has been identified as an effective inhibitor of acrosin, a protease involved in sperm function. It binds to acrosin through complex formation with the active site serine residue, demonstrating pseudo-irreversible inhibition .

Biochemical Properties:

- pNPGB is more water-soluble than similar compounds, enhancing its utility in aqueous assays.

- It hydrolyzes to produce 4-guanidinobenzoic acid and 4-nitrophenol, which can be further metabolized by cellular enzymes.

Inhibition Studies

A series of studies have evaluated the inhibitory effects of pNPGB on various enzymes:

-

Acrosin Inhibition:

- In vitro fertilization studies demonstrated that pNPGB effectively inhibits acrosin activity in spermatozoa, with effective dose levels ranging from to M .

- The compound was shown to inhibit amidolytic activity in sperm when mixed with human ejaculate, indicating its potential as a contraceptive agent .

-

Phenoloxidase Activity:

- The inhibition of phenoloxidase by pNPGB leads to delayed chorionic membrane hardening in embryos, suggesting implications for developmental biology and reproductive health.

Pharmacokinetics and Stability

- Storage Conditions: pNPGB maintains stability when stored at -20°C; however, its biological activity may degrade over time if not properly preserved.

- Environmental Factors: The solubility and bioavailability of pNPGB can be influenced by environmental conditions such as pH and temperature, affecting its efficacy in biological systems.

Applications in Scientific Research

This compound is utilized across various fields due to its properties as:

- Enzyme Substrate: Used in active site titration experiments for trypsin and other proteases .

- Protease Inhibitor: A tool for studying enzyme kinetics and inhibition mechanisms relevant to developing treatments for diseases involving proteases .

Comparative Analysis with Similar Compounds

| Compound Name | Solubility | Target Enzyme | Inhibition Type |

|---|---|---|---|

| This compound (pNPGB) | High | Phenoloxidase | Pseudo-irreversible |

| 4-Methylumbelliferyl 4-guanidinobenzoate | Moderate | Trypsin | Reversible |

| 4-Nitrophenyl β-D-glucuronide | Low | Various | Competitive |

Uniqueness: pNPGB's higher water solubility compared to other compounds makes it more suitable for aqueous assays, while its specific inhibitory action on phenoloxidase sets it apart from others like 4-methylumbelliferyl derivatives.

Case Studies

- In Vitro Fertilization Studies:

- Enzyme Kinetics Studies:

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate (NPGB) in protease inhibition?

NPGB acts as a pseudo-irreversible inhibitor of serine proteases, including trypsin and acrosin. It binds covalently to the active site via its guanidinobenzoate group, forming a stable acyl-enzyme intermediate. Hydrolysis of the ester bond releases 4-nitrophenol, which is spectrophotometrically quantifiable at 405 nm (ε = 18,300 M⁻¹cm⁻¹) . This mechanism is critical for active-site titration and kinetic studies of proteases.

Q. How is NPGB synthesized, and what are the critical reaction conditions?

Synthesis involves esterification of 4-guanidinobenzoic acid with 4-nitrophenol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction requires an inert atmosphere (e.g., nitrogen) and a non-polar solvent (e.g., dichloromethane) to minimize side reactions. Post-synthesis purification involves recrystallization or chromatography to achieve >95% purity .

Q. Why is NPGB preferred over other chromogenic substrates (e.g., 4-methylumbelliferyl derivatives) in aqueous assays?

NPGB exhibits superior water solubility (up to 10 mM in PBS, pH 7.4) compared to hydrophobic alternatives, enabling its use in physiological buffers without organic co-solvents. This property reduces experimental artifacts in spectrophotometric assays .

Advanced Research Questions

Q. How can NPGB be used to resolve contradictions in reported inhibition constants (K_i) for mesotrypsin?

Discrepancies in K_i values often arise from differences in enzyme sources (e.g., recombinant vs. native) or assay conditions (e.g., pH, ionic strength). Standardize assays using NPGB-based active-site titration to normalize enzyme concentrations . Pair this with HPLC quantification of residual substrate to validate kinetic parameters under controlled conditions .

Q. What experimental design considerations are critical when using NPGB to study phenoloxidase inhibition in embryogenesis?

NPGB delays chorionic membrane hardening by inhibiting phenoloxidase. Use time-lapse microscopy to track membrane dynamics in embryos treated with 10–100 µM NPGB. Control for off-target effects by comparing results with RNAi-mediated phenoloxidase knockdown .

Q. How does NPGB’s pseudo-irreversible inhibition compare to reversible inhibitors (e.g., 4-methylumbelliferyl derivatives) in protease profiling?

Unlike reversible inhibitors, NPGB forms a stable complex with proteases, enabling precise quantification of active enzyme concentrations. However, its slow hydrolysis rate (~0.01 min⁻¹) limits real-time kinetic analysis. Use stopped-flow spectrophotometry to capture initial hydrolysis rates for comparative studies .

Q. What advanced techniques validate NPGB’s specificity in complex biological matrices (e.g., plasma)?

Combine NPGB with affinity chromatography to isolate target proteases from plasma. Validate specificity using:

- Competitive inhibition assays : Co-incubate with excess substrate (e.g., benzyloxycarbonyl-Gly-Pro-Arg-pNA) to confirm reduced NPGB hydrolysis .

- Mass spectrometry : Identify acylated peptides in the protease active site post-NPGB treatment .

Q. Methodological Best Practices

- Enzyme Titration : Pre-titrate trypsin or mesotrypsin with NPGB (1:1 molar ratio) to determine active enzyme concentration before kinetic assays .

- Data Normalization : Express hydrolysis rates as ΔA₄₀₅/min/mg enzyme to account for batch-to-batch variability.

- Contradiction Resolution : Replicate assays at pH 8.3 (optimal for trypsin-like proteases) using 20 mM Ca²⁺ to stabilize enzyme structure .

Properties

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQGBUQTOGYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19135-17-2 (hydrochloride) | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90176041 | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-26-4 | |

| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.